molecular formula C16H10O6S B2856523 2-oxo-3-(phenylsulfonyl)-2H-chromene-6-carboxylic acid CAS No. 895651-88-4

2-oxo-3-(phenylsulfonyl)-2H-chromene-6-carboxylic acid

Cat. No. B2856523
CAS RN: 895651-88-4
M. Wt: 330.31
InChI Key: YTSBFAKPBQURMK-UHFFFAOYSA-N
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Description

2-oxo-3-(phenylsulfonyl)-2H-chromene-6-carboxylic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound is also known as PSC-833 and belongs to the class of chromene derivatives. It is a potent inhibitor of P-glycoprotein, which is a drug efflux pump that is responsible for the resistance of cancer cells to chemotherapy.

Scientific Research Applications

PSC-833 has been extensively studied for its potential applications in cancer therapy. It has been shown to enhance the efficacy of chemotherapy drugs such as doxorubicin, vinblastine, and paclitaxel by inhibiting P-glycoprotein. This inhibition leads to increased intracellular drug concentrations and improved cytotoxicity against cancer cells. PSC-833 has also been investigated for its potential use in treating other diseases such as Alzheimer's and HIV.

Advantages and Limitations for Lab Experiments

The advantages of using PSC-833 in lab experiments include its potency, selectivity, and low toxicity. It is also relatively easy to synthesize and has been extensively studied, making it a well-established tool in cancer research. The limitations of using PSC-833 include its high cost and the need for specialized equipment to study its mechanism of action.

Future Directions

There are several future directions for the study of PSC-833. One potential application is the development of P-glycoprotein inhibitors for the treatment of multidrug-resistant cancer. Another direction is the investigation of PSC-833 as a potential treatment for Alzheimer's disease and HIV. Additionally, the development of new synthesis methods and analogs of PSC-833 may lead to improved efficacy and reduced toxicity.

Synthesis Methods

The synthesis of 2-oxo-3-(phenylsulfonyl)-2H-chromene-6-carboxylic acid involves the reaction of 6-hydroxychromone with phenylsulfonyl chloride in the presence of a base such as triethylamine. The resulting compound is then oxidized to form the desired product. This synthesis method has been optimized to produce high yields of PSC-833 with excellent purity.

properties

IUPAC Name

3-(benzenesulfonyl)-2-oxochromene-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10O6S/c17-15(18)10-6-7-13-11(8-10)9-14(16(19)22-13)23(20,21)12-4-2-1-3-5-12/h1-9H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTSBFAKPBQURMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=CC3=C(C=CC(=C3)C(=O)O)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-oxo-3-(phenylsulfonyl)-2H-chromene-6-carboxylic acid

CAS RN

895651-88-4
Record name 3-(benzenesulfonyl)-2-oxo-2H-chromene-6-carboxylic acid
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